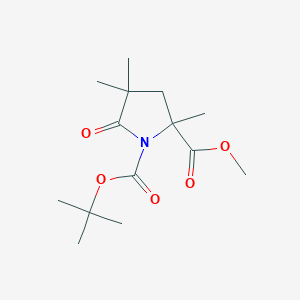![molecular formula C18H26O7 B12287478 Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2S,3S,4aS,5R,8S,8aR)-2,3-dimetoxi-2,3-dimetil-5-fenilmetoxi-5,7,8,8a-tetrahidro-4aH-pirano[3,4-b][1,4]dioxina-8-ol es una molécula orgánica compleja con una estructura única. Presenta múltiples centros quirales y un sistema de anillos fusionados, lo que lo convierte en un tema interesante para la investigación y síntesis química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S,3S,4aS,5R,8S,8aR)-2,3-dimetoxi-2,3-dimetil-5-fenilmetoxi-5,7,8,8a-tetrahidro-4aH-pirano[3,4-b][1,4]dioxina-8-ol generalmente implica varios pasos:
Formación del anillo pirano[3,4-b][1,4]dioxina: Este paso a menudo implica la ciclización de un precursor adecuado en condiciones ácidas o básicas.
Introducción de grupos metoxilo y metilo: Estos grupos generalmente se introducen mediante reacciones de metilación utilizando reactivos como yoduro de metilo o sulfato de dimetilo.
Adición del grupo fenilmetoxi: Este paso se puede lograr mediante reacciones de eterificación, a menudo utilizando fenilmetanol y un agente activador adecuado como el cloruro de tosilo.
Funcionalización final: El grupo hidroxilo en la posición 8 generalmente se introduce mediante reacciones de reducción o hidrólisis selectivas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir:
Catálisis: Uso de catalizadores para mejorar la eficiencia de la reacción.
Química de flujo: Implementación de reactores de flujo continuo para mejorar el control de la reacción y la escalabilidad.
Técnicas de purificación: Empleo de métodos de purificación avanzados como cromatografía y cristalización para obtener un producto de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S,3S,4aS,5R,8S,8aR)-2,3-dimetoxi-2,3-dimetil-5-fenilmetoxi-5,7,8,8a-tetrahidro-4aH-pirano[3,4-b][1,4]dioxina-8-ol: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para introducir grupos funcionales adicionales.
Reducción: Empleo de agentes reductores como hidruro de litio y aluminio para modificar grupos funcionales específicos.
Sustitución: Realizando reacciones de sustitución nucleófila o electrófila para reemplazar ciertos grupos por otros.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida para la sustitución nucleófila.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Introducción de nuevos grupos funcionales como haluros o aminas.
Aplicaciones Científicas De Investigación
Química
Síntesis de moléculas complejas: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Catalizadores quirales: Empleados en el desarrollo de catalizadores quirales para la síntesis asimétrica.
Biología
Inhibición enzimática: Estudiado por su potencial para inhibir enzimas específicas debido a su estructura única.
Vías biológicas: Investigado por su papel en la modulación de vías biológicas.
Medicina
Desarrollo de fármacos: Explorado como un posible compuesto líder para el desarrollo de nuevos productos farmacéuticos.
Agentes terapéuticos: Evaluado por sus propiedades terapéuticas en el tratamiento de diversas enfermedades.
Industria
Ciencia de los materiales: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Agricultura: Investigado por su posible uso en productos químicos agrícolas.
Mecanismo De Acción
El mecanismo de acción de (2S,3S,4aS,5R,8S,8aR)-2,3-dimetoxi-2,3-dimetil-5-fenilmetoxi-5,7,8,8a-tetrahidro-4aH-pirano[3,4-b][1,4]dioxina-8-ol implica su interacción con objetivos moleculares como enzimas o receptores. Su estructura única le permite unirse a sitios específicos, modulando la actividad de estos objetivos e influyendo en diversas vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- (2S,3S,4aS,5R,8S,8aR)-2,3-dimetoxi-2,3-dimetil-5-metoxi-5,7,8,8a-tetrahidro-4aH-pirano[3,4-b][1,4]dioxina-8-ol
- (2S,3S,4aS,5R,8S,8aR)-2,3-dimetoxi-2,3-dimetil-5-etoxi-5,7,8,8a-tetrahidro-4aH-pirano[3,4-b][1,4]dioxina-8-ol
Singularidad
La presencia del grupo fenilmetoxi en (2S,3S,4aS,5R,8S,8aR)-2,3-dimetoxi-2,3-dimetil-5-fenilmetoxi-5,7,8,8a-tetrahidro-4aH-pirano[3,4-b][1,4]dioxina-8-ol lo distingue de compuestos similares. Este grupo puede influir significativamente en la reactividad química y la actividad biológica del compuesto, lo que lo convierte en una molécula única y valiosa para la investigación y aplicación.
Propiedades
IUPAC Name |
2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIPCRVIQCDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)



![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)


![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)


